5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as BDP, is a novel compound that has been widely studied for its potential in treating various diseases. BDP is a small molecule inhibitor that targets the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway. This pathway is crucial in the regulation of cell growth, differentiation, and survival, and dysregulation of the pathway has been implicated in the development of various diseases, including cancer.
Wirkmechanismus
5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects by inhibiting the activity of B-Raf, which is a key component of the MAPK/ERK signaling pathway. This pathway is activated by various extracellular signals, including growth factors and cytokines, and plays a crucial role in regulating cell growth, differentiation, and survival. Dysregulation of the pathway has been implicated in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders. By inhibiting B-Raf, this compound blocks the activation of downstream signaling molecules, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and survival, the reduction of inflammatory cytokine production, and the protection against neuronal damage. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, this compound reduces the production of cytokines and chemokines, leading to the suppression of the inflammatory response. In neurodegenerative disorders, this compound protects against neuronal damage by reducing oxidative stress and inflammation and improving mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its specificity for B-Raf, which allows for the selective inhibition of the MAPK/ERK signaling pathway. This specificity also reduces the likelihood of off-target effects and toxicity. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, this compound has a relatively short half-life, which can limit its duration of action.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of more potent analogs of this compound with improved solubility and duration of action. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of this compound in various diseases and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be synthesized using a variety of methods, including a one-pot synthesis, a multistep synthesis, and a microwave-assisted synthesis. The most commonly used method is the one-pot synthesis, which involves the reaction of 2-aminopyridine, 4-morpholinecarboxaldehyde, and 1,3-benzodioxole-5-carboxaldehyde in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has shown promising results in inhibiting the growth and survival of cancer cells, particularly in melanoma, colorectal cancer, and thyroid cancer. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-17-15-12(11-1-2-13-14(9-11)26-10-25-13)3-4-19-16(15)20-18(21-17)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRDPMJJJVXOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.